(2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid
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Overview
Description
5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- is a compound with significant importance in various scientific fields. It is known for its role as an effective agonist for AMPA/kainate receptors, which are involved in synaptic transmission in the central nervous system . This compound has a molecular formula of C7H9N3O4 and a molecular weight of 199.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the production of the desired enantiomer. This process often includes the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of high-quality 5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor activation.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- involves its interaction with AMPA/kainate receptors in the central nervous system. By binding to these receptors, it modulates synaptic transmission and influences neuronal activity. This interaction is crucial for understanding its potential therapeutic effects and its role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active molecules.
Uniqueness
5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- is unique due to its specific interaction with AMPA/kainate receptors, which distinguishes it from other similar compounds. Its role as an effective agonist for these receptors makes it a valuable compound for studying synaptic transmission and potential therapeutic applications .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrimidin-5-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
UFURPNJIXOBVRS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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